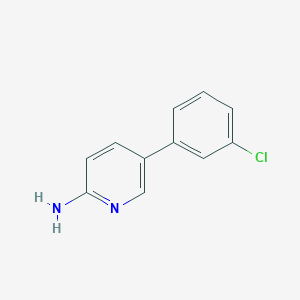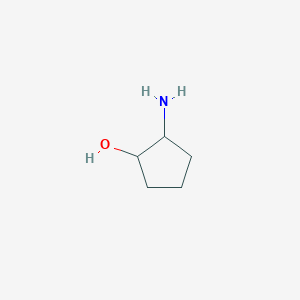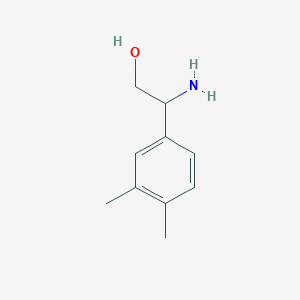
2-Amino-2-(3,4-dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a dimethyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,4-dimethylphenyl)ethanol typically involves the reaction of 3,4-dimethylphenylacetonitrile with an appropriate reducing agent. One common method includes the reduction of the nitrile group to an amine, followed by the addition of an ethylene oxide to introduce the hydroxyl group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a corresponding ketone or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 2-(3,4-Dimethylphenyl)acetaldehyde.
Reduction: 2-(3,4-Dimethylphenyl)ethanol.
Substitution: N-alkylated derivatives of this compound.
Scientific Research Applications
2-Amino-2-(3,4-dimethylphenyl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 2-Amino-2-(3,4-dimethoxyphenyl)ethanol
- 2-Amino-2-(3,5-dimethylphenyl)ethanol
- 2-Amino-2-(2,4,6-trimethylphenyl)ethanol
Comparison: 2-Amino-2-(3,4-dimethylphenyl)ethanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Properties
IUPAC Name |
2-amino-2-(3,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(5-8(7)2)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQAORATDQNBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B113175.png)
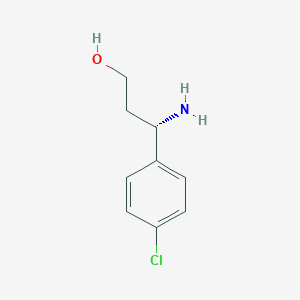

![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)
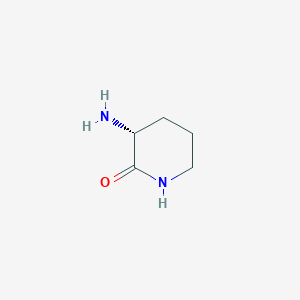

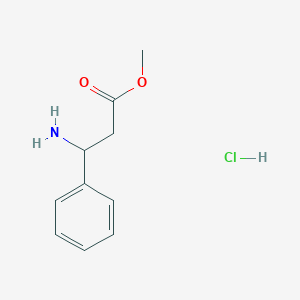
![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)
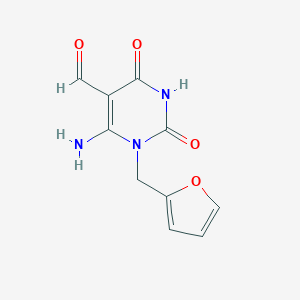

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)
